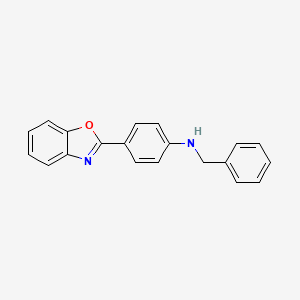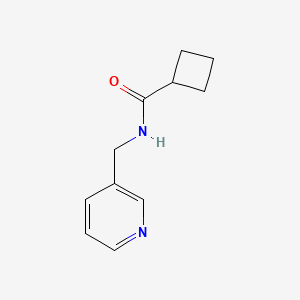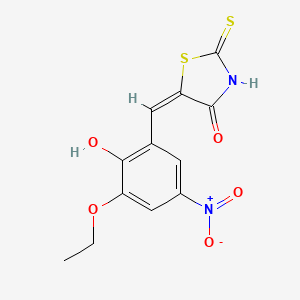
4-(1,3-benzoxazol-2-yl)-N-benzylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzoxazol-2-yl)-N-benzylaniline, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a heterocyclic compound that contains a benzoxazole ring and a benzyl group. It is synthesized through a multistep process that involves the reaction of aniline with 2-nitrobenzaldehyde, followed by reduction and cyclization. BBA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been found to exhibit various biochemical and physiological effects in cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is also stable under various conditions and can be stored for long periods without degradation. However, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. One potential area of research is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline's potential use in the development of organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline involves a multistep process that starts with the reaction of aniline with 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves cyclization of the intermediate product to form 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to have potential applications in the development of organic semiconductors for use in electronic devices.
Propiedades
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-benzylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABQMWDZLHYQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzooxazol-2-yl-phenyl)-benzyl-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)

![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)